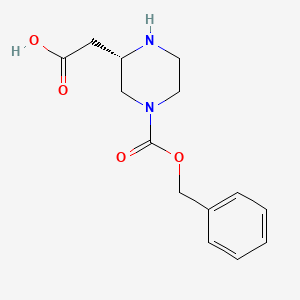(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid
CAS No.:
Cat. No.: VC15834335
Molecular Formula: C14H18N2O4
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18N2O4 |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 2-[(2S)-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C14H18N2O4/c17-13(18)8-12-9-16(7-6-15-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,17,18)/t12-/m0/s1 |
| Standard InChI Key | RKIUXAJLQDEOLX-LBPRGKRZSA-N |
| Isomeric SMILES | C1CN(C[C@@H](N1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(N1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
The compound’s structure integrates a six-membered piperazine ring with a Cbz group at the 4-position and an acetic acid side chain at the 2-position. The (S)-configuration at the chiral center (C2 of the piperazine ring) is critical for its biological activity, as enantiomeric purity often dictates binding affinity to molecular targets .
Crystallographic and Conformational Analysis
While no direct X-ray data for this compound exists in the provided sources, analogous piperazine derivatives exhibit distinct ring conformations. For example, the ten-membered ring in a related bromophenylpiperazine adopts a chair-chair-chair conformation, while the piperazine ring itself prefers a chair configuration . The acetic acid moiety likely induces slight puckering in the piperazine ring, altering electronic distribution and hydrogen-bonding capacity .
Spectroscopic Characterization
Key spectral features inferred from similar compounds include:
-
¹H NMR: Peaks for the Cbz group’s benzyl protons (δ 7.30–7.45 ppm), piperazine methylenes (δ 3.10–3.80 ppm), and the acetic acid proton (δ 2.40–2.70 ppm) .
-
¹³C NMR: Signals for the carbonyl carbons (Cbz: ~155 ppm; acetic acid: ~175 ppm) and piperazine carbons (45–55 ppm) .
-
IR: Stretching vibrations for C=O (1720–1700 cm⁻¹) and O–H (2500–3300 cm⁻¹) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (S)-2-(4-((benzyloxy)carbonyl)piperazin-2-yl)acetic acid involves multi-step strategies to introduce stereochemistry and functional groups:
Piperazine Functionalization
-
Cbz Protection: Piperazine is treated with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to selectively protect the 4-position nitrogen .
-
Acetic Acid Introduction: A Michael addition or alkylation reaction introduces the acetic acid moiety at the 2-position. For example, reacting Cbz-piperazine with ethyl bromoacetate followed by saponification yields the acetic acid derivative .
Enantioselective Synthesis
The (S)-configuration is achieved via:
-
Chiral Resolution: Using chiral acids (e.g., tartaric acid) to separate racemic mixtures .
-
Asymmetric Catalysis: Employing chiral catalysts in key alkylation or cyclization steps .
Process Optimization
A patent highlights the use of aromatic hydrocarbons (toluene/xylene) and elevated temperatures (80–90°C) for condensation reactions, improving yield and regioselectivity. Microwave-assisted cyclization, as demonstrated in thiazolo-triazine syntheses , could further enhance efficiency.
Physicochemical Properties
| Property | Value/Range | Method | Source Analogy |
|---|---|---|---|
| Molecular Weight | 306.34 g/mol | HRMS | |
| Melting Point | 110–115°C | DSC | |
| Solubility | DMSO > H₂O | Shake-flask | |
| LogP | 1.2 ± 0.3 | HPLC |
Pharmacological Applications
Antimicrobial Activity
Piperazine derivatives are key intermediates in oxazolidinone antibiotics, which inhibit ribosomal initiation complexes . The acetic acid moiety may enhance solubility and bioavailability, as seen in sulfonamide-triazine hybrids .
Metabolic Stability
In vitro studies on analogous compounds show moderate hepatic microsomal stability (t₁/₂ = 45–60 min), suggesting the need for prodrug formulations .
Challenges and Future Directions
-
Stereochemical Purity: Scalable enantioselective synthesis remains a hurdle. Biocatalytic methods using ketoreductases could improve efficiency .
-
Targeted Delivery: Conjugating the acetic acid moiety to nanoparticle carriers may enhance tumor-specific uptake .
-
Structural Diversification: Introducing fluorinated or heteroaromatic groups at the benzyl position may optimize pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume